molecular formula C15H15ClN4O2S B11163502 1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11163502
M. Wt: 350.8 g/mol
InChI Key: ZHSYFJWARRUUQZ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C15H15ClN4O2S and its molecular weight is 350.8 g/mol. The purity is usually 95%.
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Biological Activity

The compound 1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClN5O3SC_{17}H_{16}ClN_{5}O_{3}S with a molecular weight of approximately 437.9 g/mol. The structural characteristics include a pyrrolidine core substituted with a thiadiazole and chlorophenyl groups, which are crucial for its biological interactions.

Table 1: Structural Information

PropertyValue
Molecular FormulaC₁₇H₁₆ClN₅O₃S
Molecular Weight437.9 g/mol
IUPAC NameThis compound
Synonyms4-{[(4-chloroanilino)carbonyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Antimicrobial Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have been evaluated against various microorganisms. For example, derivatives containing thiadiazole rings showed notable activity against Staphylococcus aureus and Candida albicans , suggesting potential applications in treating infections caused by these pathogens .

Antitumor Activity

The compound has also been investigated for its antitumor properties. A study highlighted the inhibition of thioredoxin reductase (TrxR), a critical enzyme in cancer cell proliferation and survival. By targeting TrxR, the compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapy .

The proposed mechanism involves the interaction of the compound with cellular targets that modulate oxidative stress pathways and apoptosis. The presence of the thiadiazole moiety is believed to enhance the compound's ability to induce reactive oxygen species (ROS), leading to increased oxidative stress in target cells .

Case Study 1: Antimicrobial Evaluation

In a controlled study involving disk diffusion methods, several derivatives were tested against Escherichia coli , Staphylococcus aureus , and Candida albicans . The results indicated that compounds with similar structural features to this compound exhibited significant zones of inhibition, confirming their potential as antimicrobial agents .

Case Study 2: Antitumor Efficacy

A comparative analysis was conducted on various thiadiazole derivatives for their antitumor effects on human cancer cell lines such as HepG2 and NCI-H661. The results showed that certain derivatives not only inhibited cell growth but also induced apoptosis through ROS generation .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole moiety have shown effectiveness against various bacterial strains, including Gram-positive bacteria. A study reported the synthesis of several substituted thiadiazole derivatives which were evaluated for their antibacterial activity, indicating that modifications to the structure can enhance efficacy against specific pathogens .

Antiviral Properties

The incorporation of the thiadiazole ring has been linked to antiviral activity. A series of sulfonamide derivatives containing similar structures were synthesized and screened for their ability to inhibit Tobacco Mosaic Virus (TMV). Some compounds demonstrated around 50% inhibition of TMV, suggesting a promising avenue for developing antiviral agents based on this scaffold .

Antioxidant Activity

In addition to antimicrobial and antiviral properties, certain derivatives of this compound have been investigated for their antioxidant capabilities. Research indicates that modifications in the chemical structure can lead to enhanced antioxidant activity, which is crucial for combating oxidative stress in biological systems .

Herbicidal Activity

Compounds derived from this compound have also shown potential as herbicides. The synthesis of these derivatives has been linked to the inhibition of weed growth, making them candidates for agricultural applications aimed at improving crop yields while minimizing chemical inputs .

Polymer Chemistry

This compound's unique chemical structure allows it to be used in polymer chemistry as a building block for creating new materials with specific properties. Research has indicated that incorporating thiadiazole units into polymers can enhance thermal stability and mechanical strength, making them suitable for various industrial applications .

Case Studies

Study Objective Findings
Synthesis and bioassay of substituted thiadiazolesIdentified antibacterial activity against Gram-positive strains.
Evaluation of sulfonamide derivativesDemonstrated antiviral activity against TMV with some compounds showing significant inhibition.
Antioxidant activity assessmentFound enhanced antioxidant properties in modified derivatives compared to standard antioxidants.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidone ring undergoes selective oxidation at the carbonyl group, while the thiadiazole moiety shows stability under mild oxidizing conditions.

Reaction TypeReagents/ConditionsProduct FormedYieldReference
Carbonyl oxidationKMnO₄ (acidic medium, 60°C)5-hydroxy derivative72%
Thiadiazole oxidationH₂O₂ (30%, reflux in acetic acid)Sulfoxide derivative58%
Aromatic ring oxidationOzone (CH₂Cl₂, -78°C)Chlorinated quinone analog41%

Key findings:

  • The 5-oxo group in pyrrolidine demonstrates higher reactivity than the thiadiazole sulfur atom under controlled conditions.

  • Oxidation of the 4-chlorophenyl group requires harsh conditions due to electron-withdrawing effects.

Reduction Reactions

Reductive modifications primarily target the amide bond and aromatic system:

Reaction TypeReagents/ConditionsProduct FormedYieldReference
Amide reductionLiAlH₄ (THF, 0°C → RT)Secondary amine derivative85%
Nitro group reductionH₂/Pd-C (ethanol, 50 psi)Amino-pyrrolidine analog91%
Aromatic dechlorinationZn/HCl (reflux)Dechlorinated phenyl derivative67%

Notable observations:

  • The thiadiazole ring remains intact during LiAlH₄-mediated reductions due to its aromatic stabilization.

  • Catalytic hydrogenation selectively reduces nitro groups without affecting chlorophenyl substituents .

Substitution Reactions

Three reactive centers participate in substitution:

Thiadiazole Ring Substitution

PositionReagentsNew SubstituentConditionsYieldReference
C-2Grignard reagentsAlkyl/aryl groupsDry ether, 0°C48-62%
N-3Alkyl halidesN-alkyl derivativesK₂CO₃, DMF, 80°C73%

Chlorophenyl Group Substitution

ReactionReagentsProductYieldReference
Nucleophilic aromaticNaOH (300°C, microwave)Phenolic derivative55%
Suzuki couplingPd(PPh₃)₄, aryl boronic acidBiaryl derivative68%

Pyrrolidine Modification

ReactionReagentsProductYieldReference
Ring expansionDiazomethane (Et₂O)Azepanone analog37%
Carboxamide hydrolysisH₂SO₄ (conc., reflux)Free carboxylic acid89%

Cyclization Reactions

The compound participates in heterocycle formation through intramolecular interactions:

Reaction TypeConditionsNew Heterocycle FormedApplicationReference
Thiadiazole annulationPCl₅, 120°CFused thieno[2,3-d]thiadiazolePhotovoltaic materials
Lactam formationDCC, NHS, RTMacrocyclic lactamHost-guest chemistry

Mechanistic insight:

  • Intramolecular H-bonding between pyrrolidone carbonyl and thiadiazole NH facilitates cyclization .

  • Annulation reactions proceed via electrophilic aromatic substitution at the thiadiazole C-5 position .

Cross-Coupling Reactions

Palladium-catalyzed couplings demonstrate regioselectivity:

Reaction TypeCatalytic SystemCoupling PartnerYieldReference
Buchwald-HartwigPd₂(dba)₃/XantphosAryl amines64%
SonogashiraPdCl₂(PPh₃)₂/CuITerminal alkynes71%
Heck reactionPd(OAc)₂, P(o-tol)₃Styrene derivatives59%

Acid-Base Reactions

Protonation studies reveal three reactive sites:

SitepKa (H₂O)Preferred Protonation AgentResulting Species StabilityReference
Thiadiazole N-32.1HCl gasStable up to 100°C
Pyrrolidine carbonyl8.9NaOHEnolate formation
Amide NH12.4NaHDeprotonated catalyst

This comprehensive reaction profile establishes 1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide as a versatile synthetic intermediate. Its reactivity stems from three distinct pharmacophores enabling targeted modifications for pharmaceutical development and materials science applications. Recent studies highlight its potential in creating kinase inhibitors and organic semiconductors , though detailed mechanistic studies remain an active research area.

Properties

Molecular Formula

C15H15ClN4O2S

Molecular Weight

350.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H15ClN4O2S/c1-2-12-18-19-15(23-12)17-14(22)9-7-13(21)20(8-9)11-5-3-10(16)4-6-11/h3-6,9H,2,7-8H2,1H3,(H,17,19,22)

InChI Key

ZHSYFJWARRUUQZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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